![molecular formula C24H25N3O4S B2491308 4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine CAS No. 1207028-15-6](/img/structure/B2491308.png)
4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine
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Overview
Description
The compound belongs to a class of chemicals that incorporate 1,3,4-oxadiazole and piperidine structures, noted for their significant biological activities. These structures are often explored for their potential in various applications due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves sequential steps, starting from organic acids converted into esters, hydrazides, and subsequently, 5-substituted-1,3,4-oxadiazole derivatives. The target compound is usually achieved by reacting these derivatives with a sulfonyl piperidine precursor in the presence of a solvent like N,N-dimethylformamide (DMF) and a base like sodium hydride. This method reflects a general approach for synthesizing compounds with complex structures involving 1,3,4-oxadiazole and piperidine functionalities (H. Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using modern spectroscopic techniques, including NMR, IR, and mass spectrometry. Crystal structure studies and DFT calculations may further elucidate the conformational preferences and electronic properties of the compound. These analyses provide insight into the molecule's geometry, electron distribution, and potential reactive sites (K. Kumara et al., 2017).
Chemical Reactions and Properties
The compound's reactivity can be inferred from related studies, where similar structures exhibit reactivity towards various reagents, leading to the formation of new derivatives. This reactivity is crucial for understanding the compound's chemical behavior and potential applications. The sulfonamide group, in particular, might undergo transformations that impact the compound's overall properties and reactivity profile (A. Sawant-Basak et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-15-9-11-27(12-10-15)32(28,29)19-7-8-21-20(14-19)17(3)22(30-21)24-25-23(26-31-24)18-6-4-5-16(2)13-18/h4-8,13-15H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMSBUAGPACMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C4=NC(=NO4)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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